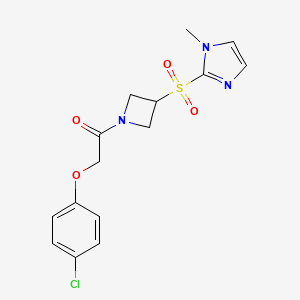

2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Description

The compound 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone features a 4-chlorophenoxy group attached to an ethanone moiety, which is further linked to a 3-membered azetidine ring. The azetidine is substituted with a sulfonyl group connected to a 1-methyl-1H-imidazole heterocycle. This structural complexity combines multiple pharmacophoric elements:

- Azetidine: A strained 3-membered ring known to enhance binding affinity and metabolic stability compared to larger cyclic amines.

- 4-Chlorophenoxy group: A hydrophobic aromatic moiety common in bioactive molecules.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S/c1-18-7-6-17-15(18)24(21,22)13-8-19(9-13)14(20)10-23-12-4-2-11(16)3-5-12/h2-7,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKXRJHXCXBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone can be achieved through several steps:

Formation of the Chlorophenoxy Intermediate: : This begins with the chlorination of phenol to obtain 4-chlorophenol.

Etherification: : 4-chlorophenol is then reacted with 2-chloroethanol to form 2-(4-chlorophenoxy)ethanol.

Imidazole Derivative Formation: : Meanwhile, 1-methyl-1H-imidazole undergoes sulfonylation using a suitable sulfonyl chloride.

Azetidinone Formation: : The final step involves the coupling of the prepared intermediates under controlled conditions, typically using a base catalyst, to yield 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone.

Industrial Production Methods

On an industrial scale, this compound is synthesized using similar routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to handle the exothermic nature of these reactions efficiently, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The chlorophenoxy part can undergo oxidation to form phenol derivatives.

Reduction: : Reduction can occur at the imidazole ring, though the conditions must be carefully controlled.

Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the chlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or chromium trioxide for oxidation.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

Substitution: : Bases like sodium hydroxide or potassium carbonate for nucleophilic substitutions.

Major Products

From these reactions, one can expect derivatives like chlorophenols from oxidation, reduced imidazole compounds, and various substituted ethanone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone in anticancer research. For instance, compounds with imidazole and sulfonamide functionalities have demonstrated significant antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) has protocols that assess such compounds for their ability to inhibit cell growth, showing promising results in preliminary screenings .

Antimicrobial Properties

The antimicrobial properties of derivatives containing similar structural motifs have been extensively studied. Compounds that incorporate azetidine and sulfonamide groups often exhibit antibacterial and antifungal activities. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, making them valuable in the development of new antibiotics .

Drug Design and Development

The structural characteristics of 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone make it a candidate for drug design initiatives targeting specific biological pathways. The presence of the imidazole ring suggests potential interactions with biological targets involved in cancer progression and microbial resistance mechanisms . Computational modeling studies can further elucidate the binding affinities and interactions of this compound with target proteins.

Case Studies

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfonyl group is key in binding to active sites, modulating the activity of the enzyme, while the imidazole ring can interact with other residues, enhancing specificity and efficacy.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural and functional differences between the target compound and related molecules:

Key Structural and Functional Differences

Core Ring Systems: The target compound’s azetidine (3-membered ring) offers conformational rigidity and enhanced metabolic stability compared to diazepane (7-membered ring in ) or flexible alkyl chains.

Sulfonyl Group Placement :

- In the target compound, the sulfonyl group bridges the azetidine and imidazole, whereas in and , sulfonyl groups are attached to phenyl or benzoyl moieties. This difference may influence solubility and binding kinetics.

Substituent Effects: 4-Chlorophenoxy in the target compound introduces hydrophobicity absent in nitro- or trifluoromethyl-substituted analogues (e.g., ). Nitro groups (e.g., ) are electron-withdrawing and may reduce metabolic stability compared to sulfonyl or methyl groups.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone , often referred to as a derivative of imidazole and azetidine, has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.83 g/mol. The structure features a 4-chlorophenoxy group and a 1-methyl-1H-imidazol-2-yl sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with imidazole and sulfonamide groups are known to inhibit various enzymes, including carbonic anhydrase and certain proteases, which can affect cellular signaling pathways.

- Antimicrobial Activity : The presence of the chlorophenoxy group has been associated with enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting significant anticancer potential. The mechanism was hypothesized to involve the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial properties.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the substituents on the imidazole and azetidine rings have shown variations in potency against different biological targets. For instance, derivatives with electron-withdrawing groups have been found to increase enzyme inhibition efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?

The synthesis of imidazole-containing compounds typically involves multi-step reactions. For the azetidine-sulfonyl-imidazole core, a general approach includes:

- Sulfonylation of azetidine : React 3-aminoazetidine with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide linkage .

- Coupling with the chlorophenoxy moiety : Use a nucleophilic substitution reaction between the azetidine intermediate and 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., K₂CO₃) .

- Optimization : Monitor reaction progress via LC-MS and adjust catalysts (e.g., Raney nickel vs. Pd/C) to avoid dehalogenation side reactions .

Q. Which spectroscopic and computational methods are critical for structural characterization?

- NMR : Assign the azetidine (δ 3.5–4.5 ppm) and imidazole (δ 7.2–7.8 ppm) protons using ¹H/¹³C NMR. Compare with PubChem data for analogous imidazole derivatives .

- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve sulfonyl and azetidine conformations .

- DFT calculations : Validate electronic properties (e.g., sulfonyl group polarity) using Gaussian or ORCA with B3LYP/6-31G* basis sets .

Q. How can in vitro biological activity assays be designed to evaluate this compound?

- Target selection : Prioritize kinases or enzymes with sulfonyl-binding pockets (e.g., sphingosine 1-phosphate lyase, S1PL) based on structural analogs .

- Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant proteins (e.g., IC₅₀ determination at pH 7.4, 25°C) .

- Controls : Include known inhibitors (e.g., LX2931 for S1PL) to validate assay reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility checks : Confirm compound purity (>95% by HPLC) and stability (e.g., sulfonyl group hydrolysis under aqueous conditions) .

- Off-target profiling : Screen against related kinases (e.g., IGF-1R) to rule out cross-reactivity using kinome-wide selectivity panels .

- Structural analogs : Compare activity of derivatives lacking the chlorophenoxy group to isolate pharmacophore contributions .

Q. How can reaction yields be improved in multi-step syntheses?

- Flow chemistry : Implement continuous-flow reactors for sulfonylation steps to enhance mixing and reduce side products (residence time: 2–5 min, 40°C) .

- Design of Experiments (DoE) : Optimize molar ratios (e.g., azetidine:sulfonyl chloride = 1:1.2) and solvents (THF vs. DMF) using response surface methodology .

- Catalyst screening : Test Pd/C, Raney nickel, or polymer-supported bases to minimize dehalogenation during hydrogenation .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Twinned crystals : Use SHELXD for initial phase determination and refine with TWINABS to model twinning fractions .

- Disordered sulfonyl groups : Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement of flexible moieties .

- Data quality : Collect high-resolution data (<1.0 Å) at synchrotron sources to resolve azetidine ring puckering .

Q. How do environmental factors influence compound stability in long-term studies?

- Degradation pathways : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and identify hydrolytic cleavage of the sulfonamide bond via LC-MS/MS .

- Formulation : Stabilize with lyophilization or cyclodextrin encapsulation to protect against moisture .

- Photostability : Expose to UV light (320–400 nm) and monitor chlorophenoxy group decomposition using UV-Vis spectroscopy .

Methodological Considerations for Data Contradictions

- Biological vs. biochemical assays : Discrepancies in IC₅₀ values may arise from cell permeability issues. Validate with cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) assays .

- Crystallographic vs. computational models : Differences in sulfonyl group orientation can occur due to crystal packing forces. Overlay multiple crystal structures or perform MD simulations (>100 ns) to assess flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.